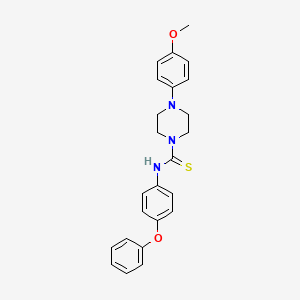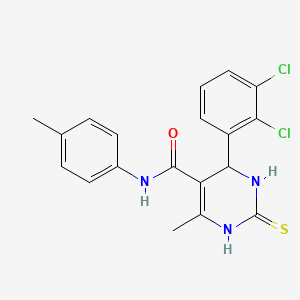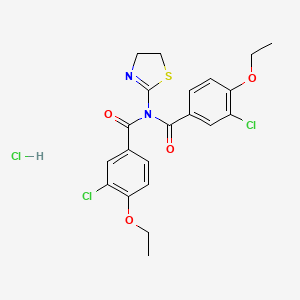![molecular formula C20H19N3O2 B4065890 N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B4065890.png)
N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide
Übersicht
Beschreibung
N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide is a complex organic compound that features a phenoxypyridine moietyThe phenoxypyridine structure is known for its bioactivity and has been widely introduced into bioactive molecules .
Wissenschaftliche Forschungsanwendungen
N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its bioactive properties make it a candidate for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemicals with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to remove any by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Wirkmechanismus
The mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets and pathways. The phenoxypyridine moiety is known to interact with various biological targets, potentially affecting cellular processes and signaling pathways . The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenoxypyridine derivatives and piperidine derivatives. These compounds share structural similarities and may exhibit similar bioactivities .
Uniqueness
N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its phenoxypyridine moiety distinguishes it from other compounds and contributes to its bioactivity and versatility in scientific research .
Eigenschaften
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(9-8-16-10-13-21-14-11-16)23-15-17-5-4-12-22-20(17)25-18-6-2-1-3-7-18/h1-7,10-14H,8-9,15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOWCBPFGSMUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide](/img/structure/B4065811.png)
![N-(4-bromophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride](/img/structure/B4065812.png)

![N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide](/img/structure/B4065822.png)
![2-(1-oxo-4-phenyl-2(1H)-phthalazinyl)-N-{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]phenyl}acetamide](/img/structure/B4065830.png)
![N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4065842.png)
![N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B4065846.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B4065856.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065860.png)
![Methyl 4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}benzoate](/img/structure/B4065864.png)
![2-chloro-N-methyl-N-[2-(4-morpholinyl)propyl]isonicotinamide trifluoroacetate](/img/structure/B4065866.png)

![(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B4065880.png)

